molecular formula C14H12Cl2O B15380755 1-([1,1'-Biphenyl]-4-yl)-2,2-dichloroethanol

1-([1,1'-Biphenyl]-4-yl)-2,2-dichloroethanol

Cat. No.: B15380755
M. Wt: 267.1 g/mol
InChI Key: CXLLFVSKEBWQGE-UHFFFAOYSA-N
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Description

1-([1,1'-Biphenyl]-4-yl)-2,2-dichloroethanol is a synthetic dichloroethanol derivative based on the biphenyl scaffold. Biphenyl derivatives are fundamental intermediates in organic chemistry and are extensively investigated for their utility in pharmaceutical research and material science . These compounds serve as versatile platforms in medicinal chemistry, with numerous biphenyl-based structures patented for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor applications . The specific stereochemistry, chlorination pattern, and hydroxyl group of this compound make it a potential intermediate for further chemical synthesis, such as in the development of more complex molecules for biological evaluation . This product is intended for laboratory research purposes only and is not approved for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C14H12Cl2O

Molecular Weight

267.1 g/mol

IUPAC Name

2,2-dichloro-1-(4-phenylphenyl)ethanol

InChI

InChI=1S/C14H12Cl2O/c15-14(16)13(17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13-14,17H

InChI Key

CXLLFVSKEBWQGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(Cl)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 1-([1,1'-Biphenyl]-4-yl)-2,2-dichloroethanol, highlighting key differences in substituents, properties, and applications:

Compound Name Structure Molecular Formula Molecular Weight Key Substituents Physical Properties Applications/Significance Reference
2,2-Dichloro-1-(4-methylphenyl)ethanone Ethanol replaced by ethanone; dichloro at C2; methylphenyl at C1 C₉H₈Cl₂O 203.06 g/mol Cl₂, methylphenyl Melting point: Not reported; synthesized via chlorination of ketones . Intermediate for mandelic acid derivatives; used in organic synthesis.
(S)-1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-ol Propanol backbone; single Cl at C3; biphenyl at C1 C₁₅H₁₅ClO 258.73 g/mol Cl, biphenyl Not explicitly reported; likely higher boiling point due to extended carbon chain. Potential chiral intermediate in pharmaceutical synthesis.
2-(4-Methyl-[1,1'-biphenyl]-4-yl)ethanol Ethanol backbone; no halogens; methylbiphenyl at C1 C₁₅H₁₆O 212.29 g/mol Methylbiphenyl Density: 1.054 g/cm³; melting point: 95°C; boiling point: 359°C . Studied for spectroscopic properties; lacks halogen-driven reactivity.
1-([1,1'-Biphenyl]-4-yl(phenyl)methyl)-1H-imidazole derivatives Imidazole core with biphenyl-phenmethyl groups; halogenated variants in some cases C₃₄H₂₆N₂ (e.g., compound 22) 462.59 g/mol (compound 22) Biphenyl, phenyl, imidazole Characterization via NMR and chromatography; synthesized via Pd-catalyzed C-H activation Antifungal/biological activity exploration; structural diversity for drug discovery.
4-Acetylbiphenyl Biphenyl with acetyl group; no halogens C₁₄H₁₂O 196.25 g/mol Acetyl, biphenyl Crystalline solid; used as a reference in spectroscopic studies . Model compound for studying aromatic ketone reactivity and crystallography.

Key Comparative Insights:

Functional Group Influence: The replacement of ethanol with ethanone (as in 2,2-Dichloro-1-(4-methylphenyl)ethanone) shifts reactivity from alcohol-mediated reactions (e.g., esterification) to ketone-based chemistry (e.g., nucleophilic additions) . Dichloro substitution at the β-position (C2) in ethanol derivatives increases electrophilicity and may enhance interactions with biological targets compared to non-halogenated analogs like 2-(4-Methyl-biphenyl)ethanol .

Synthetic Routes: Pd-catalyzed C-H activation (used for imidazole derivatives in ) could be adapted for synthesizing the target compound by introducing biphenyl groups . Chlorination methods (e.g., HCl/H₂O₂ in ethanol, as in ) may apply to generate dichloro-substituted ethanol from precursor ketones .

The biphenyl group contributes to higher melting/boiling points due to enhanced van der Waals interactions (e.g., 359°C for 2-(4-Methyl-biphenyl)ethanol vs. ~300°C estimated for dichloro analogs) .

Biological Relevance: Compounds like 1-(2,4-Difluorophenyl)-2-(1H-triazol-1-yl)ethanol () demonstrate antifungal activity, suggesting that the dichloro-biphenyl ethanol structure could be optimized for similar applications .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 1-([1,1'-Biphenyl]-4-yl)-2,2-dichloroethanol with high yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of a biphenyl-derived ketone (e.g., 1-([1,1'-Biphenyl]-4-yl)-2,2-dichloroethanone) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Alternatively, Friedel-Crafts acylation followed by chlorination may be employed. For purification, column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol is recommended .

Q. How can researchers ensure the structural fidelity and purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of techniques:

  • NMR Spectroscopy : Confirm the presence of biphenyl protons (δ 7.2–7.8 ppm), hydroxyl (δ 2.5–3.5 ppm), and chlorinated carbons (δ 40–50 ppm in ¹³C NMR).
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS [M+H]⁺ expected at ~308.7 g/mol).
  • HPLC : Employ reverse-phase C18 columns (mobile phase: acetonitrile/water) to assess purity (>95%) .

Advanced Research Questions

Q. How does the stereoelectronic environment of the dichloroethanol moiety influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chlorine atoms increase the electrophilicity of the adjacent carbon, enhancing reactivity in nucleophilic substitutions. Computational studies (DFT or molecular docking) can map charge distribution and predict sites for Suzuki-Miyaura couplings. Experimental validation via kinetic assays under inert atmospheres (argon) is advised to minimize side reactions .

Q. What strategies resolve contradictory reports on the cytotoxicity of this compound in different cell lines?

  • Methodological Answer :

  • Control Variables : Standardize cell culture conditions (e.g., passage number, serum concentration) and compound purity.
  • Assay Validation : Compare MTT, ATP-lite, and apoptosis assays (e.g., Annexin V staining) to rule out false positives.
  • Metabolomics : Use LC-MS to identify metabolites that may differentially modulate toxicity across cell types .

Q. How can enantiomeric purity of this compound be analyzed given its chiral center?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® IC column (hexane/isopropanol, 90:10) to separate enantiomers.
  • Circular Dichroism (CD) : Measure Cotton effects at λ = 220–260 nm to confirm optical activity.
  • NMR with Chiral Shift Reagents : Eu(hfc)₃ can split proton signals for enantiomeric ratio determination .

Q. What computational methods predict the binding affinity of this compound to cytochrome P450 enzymes?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme interactions in GROMACS with CHARMM36 force fields.
  • Docking Software (AutoDock Vina) : Use crystal structures (PDB: 1TQN) to map binding pockets.
  • QM/MM Hybrid Models : Calculate activation energies for metabolic pathways (e.g., hydroxylation) .

Comparative and Mechanistic Questions

Q. How does the anti-fungal activity of this compound compare to structurally similar chlorinated biphenyl alcohols?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Test derivatives (e.g., mono-chloro, trifluoro analogs) against Candida albicans via microdilution assays (MIC₅₀ values).
  • LogP Analysis : Correlate hydrophobicity (measured via shake-flask method) with membrane permeability and potency .

Q. What experimental designs mitigate degradation of this compound under UV-vis irradiation during photostability studies?

  • Methodological Answer :

  • Light Exposure Control : Use amber vials and xenon-arc lamps with calibrated irradiance (ICH Q1B guidelines).
  • Degradation Pathway Mapping : Identify photoproducts via LC-MSⁿ and propose mechanisms (e.g., dechlorination, radical formation).
  • Stabilizers : Add antioxidants (e.g., BHT) to reaction mixtures and monitor via kinetic UV spectroscopy .

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